Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various substituents such as chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a β-keto ester with elemental sulfur and an amine.
Coupling Reactions: The final step involves coupling the quinoline core, chlorophenyl group, and thiophene ring through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer application, the compound may inhibit the activity of enzymes such as topoisomerase or kinases, leading to the disruption of DNA replication and cell division. The presence of the quinoline and thiophene rings allows the compound to intercalate into DNA, further enhancing its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXYLATE
- METHYL 2-({[2-(2-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE
Uniqueness
METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE is unique due to the specific combination of substituents on its quinoline and thiophene rings. The presence of both chlorophenyl and fluorophenyl groups imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H18ClFN2O3S |
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Molecular Weight |
517.0 g/mol |
IUPAC Name |
methyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C28H18ClFN2O3S/c1-35-28(34)25-21(16-10-12-17(30)13-11-16)15-36-27(25)32-26(33)20-14-24(19-7-2-4-8-22(19)29)31-23-9-5-3-6-18(20)23/h2-15H,1H3,(H,32,33) |
InChI Key |
JVVAGCHKBBZIDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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